molecular formula C6H11NO4S B1288174 4-amino-1,1-dioxothiane-4-carboxylic acid CAS No. 39124-27-1

4-amino-1,1-dioxothiane-4-carboxylic acid

Cat. No.: B1288174
CAS No.: 39124-27-1
M. Wt: 193.22 g/mol
InChI Key: FANFYQGRZWKLBT-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a heterocyclic compound with the molecular formula C6H11NO4S It is characterized by a six-membered ring containing sulfur and nitrogen atoms, with an amino group and a carboxylic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,1-dioxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an amino acid derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids, and the process may require specific temperature and pH control to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperature, pH, and solvent choices to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Similar structure but lacks the sulfur atom and dioxide functionality.

    4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Contains a hydroxyl group instead of an amino group.

    4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: Contains an aminomethyl group instead of an amino group.

Uniqueness

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is unique due to its combination of sulfur and nitrogen atoms within the ring structure, along with the presence of both amino and carboxylic acid groups.

Properties

IUPAC Name

4-amino-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c7-6(5(8)9)1-3-12(10,11)4-2-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANFYQGRZWKLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595966
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-27-1
Record name 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39124-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
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